Cas no 108815-81-2 (Isonaringin)

Isonaringin 化学的及び物理的性質
名前と識別子
-
- 2(R,S)-narirutin
- Apigenin-7-rutinosid
- Isonaringin
- naringenin 7-O-beta-D-rutinoside
- naringenin 7-O-rutinoside
- naringenin 7-rutinoside
- naringenin-(1beta->7O)-rutinoside
- naringenin-7-O-rutinoside
- Narirutin
- (RS)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(α-L-rhamnopyranosyl)-β-D-glucopyranoside
- BRD-A99395149-001-02-1
- 5-Hydroxy-2-(4-hydroxy-phenyl)-7-[3,4,5-trihydroxy-6-(3,4,5-trihydroxy-6-methyl-tetrahydro-pyran-2-yloxymethyl)-tetrahydro-pyran-2-yloxy]-1-benzopyran-4-one
- MEGxp0_001026
- NCGC00169359-03!5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- 5-Hydroxy-2-(4-hydroxyphenyl)-7-(((2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-((((2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)methyl)tetrahydro-2H-pyran-2-yl)oxy)chroman-4-one
- BRD-A99395149-001-01-3
- CHEMBL507672
- HY-N0804A
- ACon1_002405
- NCGC00169359-02
- SCHEMBL20437864
- 108815-81-2
- ACon1_000787
- 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-chroman-4-one
- CS-0140186
- AKOS040756461
- NCGC00169359-01
- 5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one
- DA-74573
- 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-a-L-mannopyranosyl)-ss-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(4-hydroxyphenyl)-; Isonaringin; (RS)-5-Hydroxy-2-(4-hydroxyphenyl)-4-oxo-3,4-dihydro-2H-chromen-7-yl 6-O-(alpha-L-rhamnopyranosyl)-beta-D-glucopyranoside
-
- インチ: InChI=1S/C27H32O14/c1-10-20(31)22(33)24(35)26(38-10)37-9-18-21(32)23(34)25(36)27(41-18)39-13-6-14(29)19-15(30)8-16(40-17(19)7-13)11-2-4-12(28)5-3-11/h2-7,10,16,18,20-29,31-36H,8-9H2,1H3/t10-,16?,18+,20-,21+,22+,23-,24+,25+,26+,27+/m0/s1
- InChIKey: HXTFHSYLYXVTHC-TUURGLJWSA-N
- ほほえんだ: CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC=C(C=C5)O)O)O)O)O)O)O)O
計算された属性
- せいみつぶんしりょう: 580.17920569g/mol
- どういたいしつりょう: 580.17920569g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 8
- 水素結合受容体数: 14
- 重原子数: 41
- 回転可能化学結合数: 6
- 複雑さ: 884
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -1.1
- トポロジー分子極性表面積: 225Ų
Isonaringin 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I778840-2.5mg |
Isonaringin |
108815-81-2 | 2.5mg |
$1642.00 | 2023-05-18 | ||
TRC | I778840-0.25mg |
Isonaringin |
108815-81-2 | 0.25mg |
$ 170.00 | 2022-06-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1349670-30MG |
Isonaringin |
108815-81-2 | 30mg |
¥8173.78 | 2023-09-08 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1349670-30MG |
108815-81-2 | 30MG |
¥8173.78 | 2023-04-13 | |||
TRC | I778840-.25mg |
Isonaringin |
108815-81-2 | 25mg |
$207.00 | 2023-05-18 | ||
TRC | I778840-1mg |
Isonaringin |
108815-81-2 | 1mg |
$816.00 | 2023-05-18 | ||
TRC | I778840-25mg |
Isonaringin |
108815-81-2 | 25mg |
$ 7600.00 | 2023-09-07 |
Isonaringin 関連文献
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2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
Isonaringinに関する追加情報
Professional Introduction to Isonaringin (CAS No. 108815-81-2)
Isonaringin, a naturally occurring flavonoid glycoside, is a compound of significant interest in the field of chemical biomedicine. With the CAS number 108815-81-2, this molecule has garnered attention for its diverse pharmacological properties and potential therapeutic applications. Flavonoids are well-known for their bioactive effects, and Isonaringin, derived from plants such as Ginkgo biloba and Camellia sinensis, exhibits remarkable antioxidant, anti-inflammatory, and anticancer activities. This introduction delves into the chemical structure, biological mechanisms, and recent research advancements related to Isonaringin.
The molecular structure of Isonaringin consists of a flavone backbone substituted with glucose and rhamnose moieties. This glycosidic arrangement enhances its solubility and bioavailability, making it an attractive candidate for drug development. The presence of hydroxyl groups on the B-ring and C-ring of the flavone core contributes to its potent pharmacological interactions. Specifically, these hydroxyl groups allow Isonaringin to engage with various cellular targets, including enzymes and receptors involved in oxidative stress regulation and signal transduction pathways.
Recent studies have highlighted the antioxidant properties of Isonaringin, which are attributed to its ability to scavenge free radicals and inhibit reactive oxygen species (ROS) generation. Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders like Alzheimer's disease and Parkinson's disease. Research indicates that Isonaringin can protect against oxidative damage by upregulating endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx). These findings have prompted investigations into the potential use of Isonaringin as a therapeutic agent for oxidative stress-related conditions.
Beyond its antioxidant effects, Isonaringin has demonstrated significant anti-inflammatory properties. Chronic inflammation is a hallmark of many chronic diseases, including cardiovascular disease, diabetes, and autoimmune disorders. Studies have shown that Isonaringin can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). Additionally, it has been observed to suppress the activation of nuclear factor kappa B (NF-κB), a transcription factor central to inflammatory responses. These mechanisms suggest that Isonaringin may have therapeutic potential in managing inflammatory conditions.
The anticancer potential of Isonaringin has also been extensively studied. Preclinical research indicates that Isonaringin can induce apoptosis in various cancer cell lines by activating caspase-dependent and caspase-independent pathways. It has been shown to downregulate anti-apoptotic proteins such as Bcl-2 and Bcl-xL while upregulating pro-apoptotic proteins like Bax and Bak. Furthermore, Isonaringin can inhibit cell proliferation by interfering with critical signaling pathways involved in cancer growth, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway. These findings have prompted clinical trials to evaluate the efficacy of Isonaringin in cancer patients.
In vitro and in vivo studies have also explored the neuroprotective effects of Isonaringin. Neurodegenerative diseases such as Alzheimer's disease are characterized by the accumulation of amyloid-beta plaques and neurofibrillary tangles. Research suggests that Isonaringin can inhibit β-secretase activity, thereby reducing amyloid-beta production. Additionally, it has been shown to protect against neurotoxicity induced by amyloid-beta peptides by attenuating oxidative stress and inflammation in neuronal cells. These findings have positioned Isonaringin as a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
The pharmacokinetic profile of Isonaringin is another area of active investigation. Due to its glycosidic structure, Isonaringin exhibits moderate solubility in water but poor solubility in lipids. This property necessitates careful formulation strategies to enhance its bioavailability. Recent advancements in drug delivery systems have led to the development of novel formulations such as nanoparticles and micelles, which can improve the oral bioavailability of Isonaringin. Additionally, metabolic studies have revealed that Isonaringin undergoes extensive phase II metabolism via glucuronidation and sulfation pathways, which may limit its systemic availability but also contribute to its detoxification.
The safety profile of Isonaringin has been assessed through preclinical toxicology studies conducted using various animal models. These studies have demonstrated that Isonaringin is well-tolerated at doses up to 1000 mg/kg body weight without significant adverse effects on major organs such as the liver, kidneys, heart, lungs, or brain. However, further research is needed to evaluate long-term safety concerns associated with chronic use. Clinical trials are ongoing to determine the maximum tolerated dose (MTD) and identify any potential side effects in human subjects.
The therapeutic applications of Isonaringin are not limited to neurological disorders; it also shows promise in treating metabolic diseases such as type 2 diabetes mellitus (T2DM). T2DM is characterized by insulin resistance and impaired glucose tolerance due to chronic inflammation and oxidative stress. Studies indicate that Isonaringin can improve insulin sensitivity by enhancing glucose uptake in muscle cells while suppressing gluconeogenesis in liver cells. Additionally, it has been shown to reduce hyperglycemia by inhibiting alpha-glucosidase activity in the small intestine. These effects make Isonarninging an attractive therapeutic option for managing T2DM.
The role of Isonarninging in cardiovascular health is another area receiving increasing attention. Atherosclerosis is a chronic inflammatory disease driven by endothelial dysfunction, oxidative stress, and lipid accumulation within arteries. Research suggests that Isonarninging can protect against atherosclerosis by improving endothelial function through upregulation of nitric oxide synthase (NOS) expression while inhibiting adhesion molecule expression on endothelial cells. Furthermore, it has been shown to reduce lipid peroxidation by scavenging free radicals generated during lipid oxidation processes within LDL particles.
In conclusion,Isonarninging (CAS No.108815-81-2) is a multifaceted flavonoid glycoside with significant therapeutic potential across multiple disease indications including neurodegenerative disorders,antioxidant therapy, anti-inflammatory conditions,cancer treatment, metabolic diseases like T2DM,cardiovascular protection, among others,neuroprotection,antioxidant activity,anti-inflammatory properties,anticancer potential,neuroprotective effects,pharmacokinetic profile,safety profile,therapeutic applications,metabolic diseases,cardiovascular health., Its unique chemical structure enables diverse biological interactions while its glycosidic moieties enhance solubility making it an ideal candidate for drug development programs aimed at treating chronic diseases associated with oxidative stress inflammation or dysregulated cellular signaling pathways.. Future research should focus on optimizing formulations enhancing bioavailability evaluating long-term safety concerns identifying novel mechanisms through which it exerts its pharmacological effects.. By addressing these aspects further clinical trials could be initiated bringing this promising natural product closer towards clinical translation.. The growing body evidence supporting utility highlights importance continued exploration into potential benefits offered Isonarninging.. As scientific understanding advances so too will our ability harness power nature-derived compounds improve human health.. Through interdisciplinary collaboration between chemists biologists clinicians pharmaceutical scientists.. We hope unlock full therapeutic potential Isonarninging.. Ultimately contribute better management treatment options available patients worldwide..
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